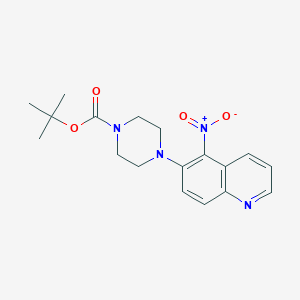
4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol
Overview
Description
“4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol” is a sulfur-containing heterocyclic compound . It has a molecular weight of 147.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 . The canonical SMILES structure is C1CSCCC1(CN)O .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 147.24 g/mol . The compound has a topological polar surface area of 71.6 Ų .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Efficient synthesis methods have been developed for tetrahydro-2H-thiopyran derivatives, including 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. For instance, Ward et al. (2007) described the preparation of tetrahydro-4H-thiopyran-4-one, a related compound, which is a critical step in synthesizing thiopyran-containing compounds (Ward et al., 2007).
Chemical Reactions and Derivatives : Research by Yamagata et al. (2001) and Yamagata et al. (2000) demonstrated the use of thiopyran derivatives in chemical reactions, yielding various thiopyran compounds through regioselective processes (Yamagata et al., 2001); (Yamagata et al., 2000).
Applications in Materials Science
- Self-Assembled Monolayers : Dabirian et al. (2005) explored the use of semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) in creating self-assembled monolayers on Au(111) substrates. These studies are crucial for understanding molecular interactions and applications in nanotechnology and surface chemistry (Dabirian et al., 2005).
Potential Medicinal Chemistry Applications
- Cyclic Sulfone Building Blocks : Hugelshofer et al. (2021) discussed the scalable preparation of 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, an important cyclic sulfone building block in medicinal chemistry. This research highlights the potential use of thiopyran derivatives in drug discovery (Hugelshofer et al., 2021).
Photochemical Properties
- Photochemical Reactions : Mori et al. (1991) investigated the photochemical reactions of 4H-thiopyrans, demonstrating color changes in certain conditions. This research provides insight into the photochemical properties of thiopyran derivatives, which could have applications in materials science and photophysics (Mori et al., 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is often used as a building block in drug chemistry and organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As a building block in drug chemistry, it likely interacts with its targets through the formation of amide bonds . This interaction could lead to changes in the target’s function, but the exact nature of these changes would depend on the specific target and the context in which the compound is used.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption . Its lipophilicity (Log Po/w) is predicted to be 1.25 (iLOGP), suggesting it could have reasonable bioavailability . More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. For instance, its storage conditions can affect its stability . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, potentially inhibiting or modifying their activity . The hydroxyl group in this compound allows it to form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are crucial for cell signaling . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings . These effects may include alterations in cell growth, differentiation, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Properties
IUPAC Name |
4-(aminomethyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDACFHKAMLKPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672948 | |
| Record name | 4-(Aminomethyl)thian-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879514-92-8 | |
| Record name | 4-(Aminomethyl)thian-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)thian-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)

![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)







